Methymycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

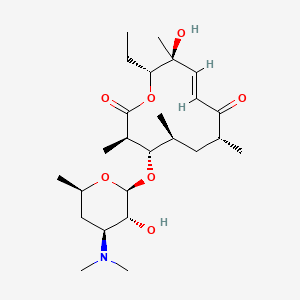

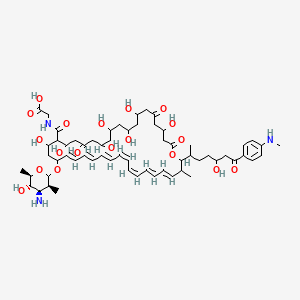

Methymycin is a twelve-membered macrolide antibiotic that is biosynthesised by Streptomyces venezuelae. It has a role as a bacterial metabolite. It is a macrolide antibiotic, a monosaccharide derivative and an enone. It is a conjugate base of a this compound(1+).

Applications De Recherche Scientifique

Genetic Architecture and Biosynthesis

Genetic Architecture of Methymycin and Pikromycin Synthases The this compound and pikromycin series of macrolides, produced by Streptomyces species like Streptomyces venezuelae ATCC 15439, share a common genetic architecture in their polyketide synthases (PKSs). This architecture differs from other macrolides, such as erythromycin, particularly in the modular organization and presence of a thioesterase II gene, suggesting unique evolutionary pathways and regulatory mechanisms for this compound and pikromycin production (Xue, Wilson, & Sherman, 2000).

Novel this compound Derivatives and Bioactivity Streptomyces venezuelae ATCC 15439 produces new this compound derivatives like 3′-demethylthis compound and 3′-demethyldeoxythis compound, along with known ones. These compounds exhibit inhibitory effects on human T cell proliferation mediated by PMA/ionomycin, indicating potential anti-inflammatory activities (Ding et al., 2012).

Chemical Synthesis and Antibacterial Activity

Synthesis of Glycosylated this compound Analogues A divergent and stereoselective route has been developed for the synthesis of 11 glycosylated this compound analogues. This method involves the iterative use of Pd-catalyzed glycosylation reaction and postglycosylation transformation, highlighting a novel approach to macrolide modification (Borisova et al., 2010).

Mechanistic Insights into Polyketide Biosynthesis The dehydratase-containing module 2 of the picromycin/methymycin polyketide synthase (PICS) has been mechanistically analyzed, revealing insights into the biosynthesis of macrolide antibiotics this compound and picromycin. The study provides the structure and stereochemistry of intermediates in the polyketide chain elongation cycle, emphasizing the precision of enzymatic actions in natural product biosynthesis (Wu et al., 2005).

Macrolide Antibiotics and Metabolic Diversity

This compound/Pikromycin Pathway A Model for Metabolic Diversity

The this compound/pikromycin (Pik) macrolide pathway in Streptomyces venezuelae represents a model for understanding modular polyketide biosynthesis. This pathway demonstrates remarkable substrate flexibility, producing a variety of macrolide antibiotics. The review of the pathway's biosynthesis underscores the potential for leveraging pikromycin biosynthetic enzymes for the production of novel macrolide antibiotics (Kittendorf & Sherman, 2009).

Structural Insights into this compound's Antibacterial Activity Structural analysis of this compound's complex with the large ribosomal subunit of Deinococcus radiodurans has provided insights into its antibacterial mechanism. This compound binds to the peptidyl transferase center (PTC) rather than the typical macrolide binding pocket, indicating a unique mode of action that involves rearrangements of several PTC nucleotides (Auerbach et al., 2010).

Propriétés

Numéro CAS |

497-72-3 |

|---|---|

Formule moléculaire |

C25H43NO7 |

Poids moléculaire |

469.6 g/mol |

Nom IUPAC |

(3R,4S,5S,7R,9E,11S,12R)-4-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12-ethyl-11-hydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione |

InChI |

InChI=1S/C25H43NO7/c1-9-20-25(6,30)11-10-19(27)14(2)12-15(3)22(17(5)23(29)32-20)33-24-21(28)18(26(7)8)13-16(4)31-24/h10-11,14-18,20-22,24,28,30H,9,12-13H2,1-8H3/b11-10+/t14-,15+,16-,17-,18+,20-,21-,22+,24+,25+/m1/s1 |

Clé InChI |

HUKYPYXOBINMND-HYUJHOPRSA-N |

SMILES isomérique |

CC[C@@H]1[C@@](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(C)O |

SMILES |

CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O |

SMILES canonique |

CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O |

Synonymes |

methymycin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

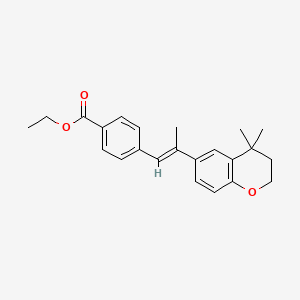

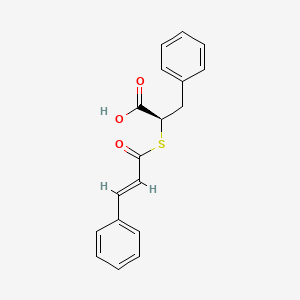

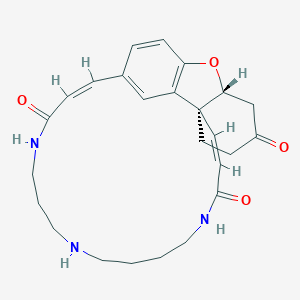

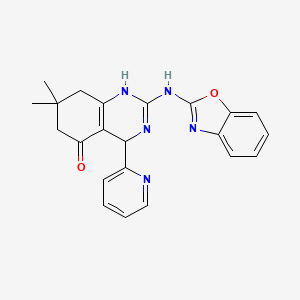

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

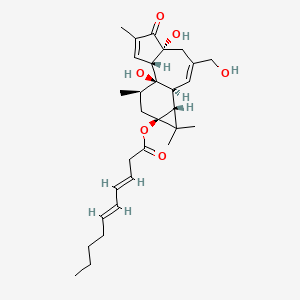

![(4E,18E)-11,12,13,14,16,17,27a-heptahydroxy-6'-(2-hydroxybutyl)-2,2,11,15,17,28-hexamethyl-2,3,3',3a,4',5',6,6',7,8,9,10,11,12,13,14,15,16,17,22,23,26,27,27a-tetracosahydro-20H-spiro[22,26-methanofuro[2,3-h][1,5]dioxacyclohexacosine-24,2'-pyran]-20-one](/img/structure/B1233802.png)

![(4E,7E,10E,13E,16E,19E)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B1233807.png)

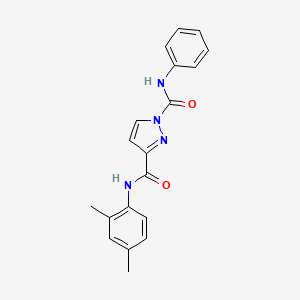

![3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide](/img/structure/B1233808.png)

![[(1R)-1-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxymethyl]-2-hexadecanoyloxy-ethyl] (Z)-octadec-9-enoate](/img/structure/B1233814.png)

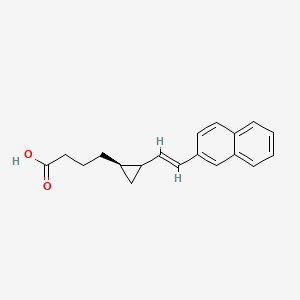

![methyl (1R,2S,6R,8S,9S,13S,14S,15R)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1233815.png)